Bupropion D9

LC-MS/MS bioanalysis stable isotope internal standard selection isotopic interference

Achieve uncompromised accuracy in your bupropion bioanalytical workflows. Bupropion D9 delivers a definitive +9 Da mass shift, eradicating isotopic cross-talk and ion suppression that under-deuterated analogs cannot resolve. This certified reference standard ensures FDA/EMA-compliant method validation for CROs and pharmaceutical QC. Secure batch-specific characterization data and USP/EP traceability for seamless ANDA submissions.

Molecular Formula C13H18ClNO
Molecular Weight 248.79 g/mol
CAS No. 150988-80-0
Cat. No. B3031121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion D9
CAS150988-80-0
Molecular FormulaC13H18ClNO
Molecular Weight248.79 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3
InChIKeySNPPWIUOZRMYNY-WVZRYRIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion D9 CAS 150988-80-0: Deuterated Internal Standard for LC-MS/MS Quantification


Bupropion D9 (CAS 150988-80-0) is a stable isotope-labeled analog of the aminoketone antidepressant bupropion, in which nine hydrogen atoms on the tert-butyl group are replaced with deuterium [1]. The compound is chemically designated as 1-(3-chlorophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-1-one, with a molecular formula of C13H9D9ClNO and a molecular weight of 248.8 [1]. Bupropion D9 is supplied as a reference standard for analytical method development, method validation, and quality control applications, with detailed characterization data compliant with regulatory guidelines [1]. Its primary and sole intended use is as an internal standard in quantitative bioanalytical methods—specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)—for the accurate quantification of unlabeled bupropion in biological matrices [2].

Why Bupropion D9 Cannot Be Substituted with Non-Isotopic or Under-Labeled Internal Standards


In quantitative LC-MS/MS bioanalysis, internal standard selection directly governs method accuracy, precision, and regulatory acceptability. Non-isotopic structural analogs (e.g., venlafaxine, carbamazepine) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to bupropion, introducing matrix-dependent bias that cannot be fully corrected [1]. Under-deuterated analogs with mass differences less than +3 Da (e.g., D2 or D3 labels) risk isotopic cross-talk with the analyte's natural M+2 or M+3 isotopologues, compromising specificity and lower limit of quantification [2]. Furthermore, [13C6]-bupropion (CAS 1261393-69-4) offers an alternative stable isotope label, but its skeletal carbon labeling may exhibit differential chromatographic retention relative to deuterated side-chain labels under certain reverse-phase conditions—a phenomenon documented across multiple analyte classes [2]. The +9 Da mass shift of Bupropion D9 provides a clear analytical window above the natural isotopic envelope of unlabeled bupropion (M = 239.7) while preserving near-identical physicochemical behavior in sample preparation and electrospray ionization [3].

Bupropion D9: Quantitative Differentiation Evidence for Procurement and Method Selection


Isotopic Interference Mitigation: Bupropion D9 (+9 Da) vs. Theoretical Under-Deuterated Label (+3 Da)

Bupropion D9 provides a +9 Da mass shift relative to unlabeled bupropion, compared to a +3 Da shift that would be obtained with a minimal tri-deuterated (D3) label. The natural isotopic abundance of 13C (∼1.1%) and 37Cl (∼24.2% for one chlorine atom) in unlabeled bupropion generates significant M+2 and M+3 isotopologue signals that can interfere with under-deuterated internal standards [1]. Industry guidance recommends a mass difference of at least +3 Da, with +4 Da or greater preferred for molecules containing chlorine or bromine due to their pronounced M+2 isotopic patterns [1]. Bupropion contains one chlorine atom (molecular formula C13H18ClNO), making the +9 Da shift of Bupropion D9 analytically advantageous over a hypothetical +3 Da label [1].

LC-MS/MS bioanalysis stable isotope internal standard selection isotopic interference

Validated UPLC-MS/MS Method Performance Using Bupropion D9 Internal Standard in Human Whole Blood

A validated UPLC-ESI-MS/MS method for simultaneous determination of bupropion and its three main metabolites in human whole blood employed bupropion-d9 as the internal standard for the parent drug. The method achieved a linear dynamic range of 5-1000 ng/mL for bupropion, with accuracy profiles meeting 80-120% criteria and precision <15% across the validated range [1]. The limit of detection was established at 1 ng/mL for bupropion [1]. This method was directly compared against a previously described classic LC-MS/MS method, with the UPLC-d9 approach demonstrating reduced run time while maintaining equivalent or superior validation metrics [1].

therapeutic drug monitoring clinical toxicology UPLC-MS/MS method validation

Differential Metabolite Internal Standard Strategy: Bupropion D9 Paired with Hydroxybupropion D6

In the validated UPLC-MS/MS method for bupropion and its metabolites in human whole blood, internal standards were specifically paired by analyte identity: bupropion-d9 for the parent drug, and hydroxybupropion-d6 for the primary active metabolite [1]. This dual internal standard strategy corrects for differential extraction recovery and matrix effects between the parent drug and its hydroxylated metabolite, which exhibits distinct polarity and chromatographic behavior [1]. In contrast, methods using a single non-isotopic internal standard (e.g., venlafaxine) for both analytes fail to independently correct for metabolite-specific matrix suppression or enhancement [2].

metabolite quantification CYP2B6 phenotyping pharmacokinetic studies

Stereoselective Quantification Using (R)- and (S)-Bupropion D9 in Chiral Bioanalysis

A comprehensive stereoselective LC-MS/MS assay for bupropion and 16 metabolites in human urine employed (R)-bupropion-d9 and (S)-bupropion-d9 as internal standards at 10 ng/mL for enantiomer-specific quantification [1]. This method achieved a lower limit of quantification of 0.5 ng/mL for bupropion enantiomers in plasma, enabling precise stereoselective pharmacokinetic assessment [1]. The use of chirally pure deuterated internal standards corrects for any stereoselective matrix effects or ionization differences that could bias enantiomer ratio measurements, whereas racemic deuterated internal standards cannot independently correct for differential enantiomer behavior [1].

chiral LC-MS/MS stereoselective pharmacokinetics CYP2B6 pharmacogenetics

Regulatory-Grade Characterization for ANDA and Compendial Method Applications

Bupropion D9 is supplied with detailed characterization data compliant with regulatory guidelines for analytical method validation and quality control applications [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This level of characterization supports Abbreviated New Drug Application (ANDA) submissions and commercial production quality control of bupropion drug products [1]. In comparison, research-grade deuterated standards often lack the full characterization package and traceability documentation required for regulatory submissions [2].

pharmaceutical quality control ANDA method validation regulatory compliance

Bupropion D9: Evidence-Based Application Scenarios for Scientific and Industrial Users


Clinical Bioequivalence Studies Requiring Regulatory-Compliant Bioanalysis

For CROs and pharmaceutical companies conducting bioequivalence studies of bupropion formulations, Bupropion D9 provides a validated internal standard for LC-MS/MS methods that meet FDA and EMA bioanalytical method validation guidelines. The method using bupropion-d9 internal standard achieved linearity from 5-1000 ng/mL in human whole blood with accuracy 80-120% and precision <15%, suitable for quantifying plasma concentrations following administration of 150 mg extended-release formulations [1]. The regulatory-compliant characterization and USP/EP traceability of Bupropion D9 supports ANDA submissions and reduces documentation burden during method transfer [2].

CYP2B6 Phenotyping and Pharmacogenetic Studies

Bupropion is an established in vivo probe substrate for CYP2B6 activity, with stereoselective hydroxylation to R,R-hydroxybupropion serving as a marker for CYP2B6 phenotype. The stereoselective LC-MS/MS assay employing (R)- and (S)-bupropion-d9 internal standards enables enantiomer-specific quantification at LLOQ of 0.5 ng/mL [1]. This application is critical for laboratories investigating CYP2B6 genetic variants (*6, *18) associated with ~33% reduced hydroxybupropion concentrations [1]. The availability of chirally resolved Bupropion D9 standards directly enables this high-resolution stereoselective analysis.

Forensic Toxicology and Postmortem Analysis in Whole Blood

Forensic toxicology laboratories analyzing whole blood samples for bupropion exposure require methods validated specifically for this complex matrix. The UPLC-MS/MS method using bupropion-d9 internal standard was validated in human whole blood with LOD of 1 ng/mL, addressing the unique challenges of postmortem sample analysis including matrix effects and potential degradation [1]. The method simultaneously quantifies bupropion and its three main metabolites (hydroxybupropion, erythrohydrobupropion, threohydrobupropion), providing a complete metabolic profile for forensic interpretation.

Pharmaceutical Quality Control and Stability Testing

QC laboratories supporting bupropion drug product manufacturing require stable isotope-labeled internal standards for impurity quantification and stability-indicating method validation. Bupropion D9 is supplied with detailed characterization data and can be used for analytical method validation, quality control applications, and commercial production QC of bupropion [1]. The compound's availability as a certified reference material supports compliance with ICH guidelines for stability testing and impurity profiling in finished pharmaceutical products [1].

Quote Request

Request a Quote for Bupropion D9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.